molecular formula C7H4ClN3O B15229362 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Cat. No.: B15229362
M. Wt: 181.58 g/mol
InChI Key: XWEWRCQGUOXHMI-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound with the molecular formula C7H4ClN3O. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-7-6-2-1-5(3-12)11(6)10-4-9-7/h1-4H

InChI Key

XWEWRCQGUOXHMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC=N2)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrrole with hydrazine derivatives followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde include:

Uniqueness

What sets this compound apart is its unique combination of a chlorine atom and an aldehyde group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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